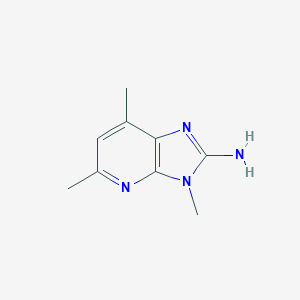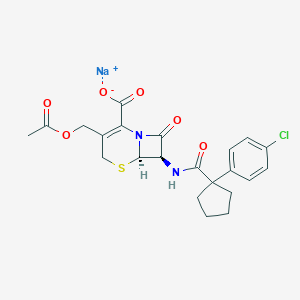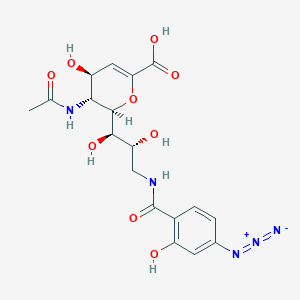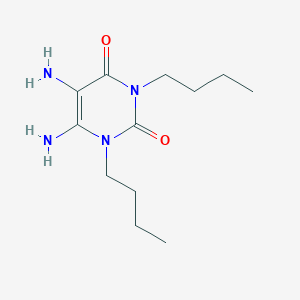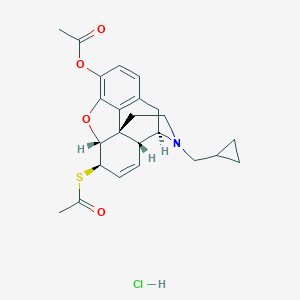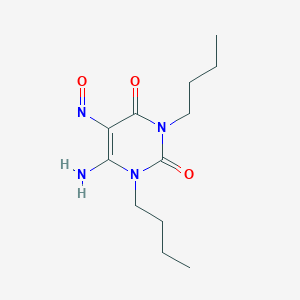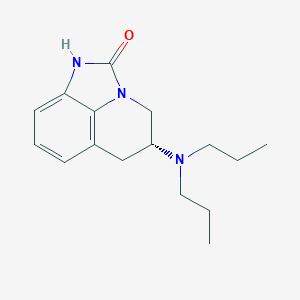
5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one, also known as CAY10650, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of imidazoquinolines, which are known for their diverse biological activities. CAY10650 has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism Of Action
The exact mechanism of action of 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain. 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has been shown to enhance the activity of GABA, which is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability. In addition, 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has been shown to inhibit the activity of glutamate, which is an excitatory neurotransmitter that plays a key role in neuronal signaling.
Biochemical And Physiological Effects
5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce neuronal excitability, which can help to prevent seizures and other neurological disorders. In addition, 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has been shown to produce analgesic effects, which can help to alleviate pain. Furthermore, 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has been shown to produce anxiolytic effects, which can help to reduce anxiety and stress.
Advantages And Limitations For Lab Experiments
5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has several advantages for lab experiments. It has a high degree of purity and stability, which makes it easy to handle and store. In addition, 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has a well-defined mechanism of action, which makes it an ideal tool for studying the effects of neurotransmitters on neuronal signaling. However, 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one also has some limitations. It is relatively expensive, which can make it difficult to use in large-scale experiments. In addition, its effects on different neurotransmitters can be complex and difficult to interpret.
Future Directions
There are several future directions for research on 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one. One potential area of research is the development of new analogs of 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one with improved pharmacological properties. Another potential area of research is the investigation of the effects of 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one on other neurotransmitters, such as serotonin and norepinephrine. Furthermore, 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one could be investigated for its potential applications in the treatment of various neurological disorders, such as epilepsy and anxiety disorders.
Conclusion
In conclusion, 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one is a chemical compound that has gained significant attention in the field of scientific research. It has been shown to possess potent anticonvulsant, analgesic, and anxiolytic properties. 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has a well-defined mechanism of action, which makes it an ideal tool for studying the effects of neurotransmitters on neuronal signaling. However, its effects on different neurotransmitters can be complex and difficult to interpret. There are several future directions for research on 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one, including the development of new analogs and investigation of its potential applications in the treatment of neurological disorders.
Synthesis Methods
The synthesis of 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one involves the reaction of 2,3-dichloroquinoxaline with dipropylamine in the presence of a reducing agent. The resulting product is then subjected to further reactions to yield the final compound. The synthesis method has been optimized to ensure high yields and purity of the product.
Scientific Research Applications
5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess potent anticonvulsant, analgesic, and anxiolytic properties. In addition, 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has been shown to modulate the activity of various neurotransmitters, including GABA, glutamate, and dopamine.
properties
CAS RN |
132874-73-8 |
|---|---|
Product Name |
5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one |
Molecular Formula |
C16H23N3O |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
(10R)-10-(dipropylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C16H23N3O/c1-3-8-18(9-4-2)13-10-12-6-5-7-14-15(12)19(11-13)16(20)17-14/h5-7,13H,3-4,8-11H2,1-2H3,(H,17,20)/t13-/m1/s1 |
InChI Key |
UCZYAFAFGFTZEW-CYBMUJFWSA-N |
Isomeric SMILES |
CCCN(CCC)[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1 |
SMILES |
CCCN(CCC)C1CC2=C3C(=CC=C2)NC(=O)N3C1 |
Canonical SMILES |
CCCN(CCC)C1CC2=C3C(=CC=C2)NC(=O)N3C1 |
synonyms |
5,6-dihydro-5-(dipropylamino)-4H-imidazo(4,5,1-ij)quinolin-2(1H)-one monohydrobromide hydrate 5-(dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one U 86170 U 86170F U-86170 U-86170F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




